molecular formula C9H10ClNOS B3033946 (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 1276536-34-5

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No.: B3033946
CAS No.: 1276536-34-5
M. Wt: 215.7 g/mol
InChI Key: LURWBHIWFVQYPC-AATRIKPKSA-N
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Description

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of enones This compound features a thiophene ring substituted with a chlorine atom and a dimethylamino group attached to a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and dimethylamine.

    Condensation Reaction: The aldehyde group of 5-chlorothiophene-2-carbaldehyde undergoes a condensation reaction with dimethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Enone: The resulting intermediate undergoes further reaction to form the enone structure, facilitated by the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or other reduced forms.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the enone and thiophene ring.

    Reduction: Reduced forms of the enone, such as alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that may include inhibition of specific enzymes or modulation of receptor activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(5-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a bromine atom instead of chlorine.

    (2E)-1-(5-methylthiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one: Similar structure with a methyl group instead of chlorine.

Uniqueness

(2E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(E)-1-(5-chlorothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNOS/c1-11(2)6-5-7(12)8-3-4-9(10)13-8/h3-6H,1-2H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURWBHIWFVQYPC-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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